![molecular formula C32H26O2 B184647 [2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol CAS No. 6538-32-5](/img/structure/B184647.png)
[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol is a compound that belongs to the family of diphenylmethane derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of [2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the activation of these pathways, leading to the suppression of pro-inflammatory cytokine production and pain.
Biochemische Und Physiologische Effekte
[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and estrogenic effects. It has also been shown to inhibit the activity of cytochrome P450 enzymes, leading to potential drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol in lab experiments include its potential as a selective estrogen receptor modulator, its anti-inflammatory and analgesic properties, and its ability to inhibit the activity of cytochrome P450 enzymes. However, its limitations include its potential for drug interactions and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of [2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol. One potential direction is the development of novel SERMs based on the structure of this compound. Another direction is the investigation of its potential as a therapy for estrogen-related disorders, such as breast cancer and osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and potential drug interactions.
Synthesemethoden
The synthesis of [2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol can be achieved through several methods, including the reaction of benzophenone with benzhydrol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields the desired compound, which can be purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models.
In pharmacology, [2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol has been studied for its potential as a selective estrogen receptor modulator (SERM). It has been shown to bind to estrogen receptors and exhibit tissue-specific effects, making it a promising candidate for the treatment of estrogen-related disorders, such as breast cancer and osteoporosis.
In biochemistry, this compound has been investigated for its ability to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. It has been shown to selectively inhibit the activity of CYP2C9, which is involved in the metabolism of many commonly used drugs, such as warfarin and phenytoin.
Eigenschaften
CAS-Nummer |
6538-32-5 |
|---|---|
Produktname |
[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol |
Molekularformel |
C32H26O2 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
[2-[hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C32H26O2/c33-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(34,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,33-34H |
InChI-Schlüssel |
WHGWEBLOALILMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |
Andere CAS-Nummern |
6538-32-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



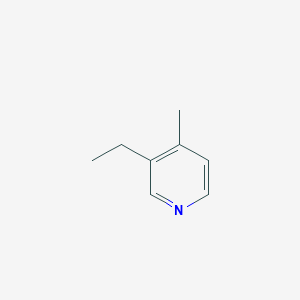
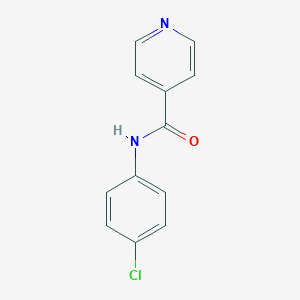
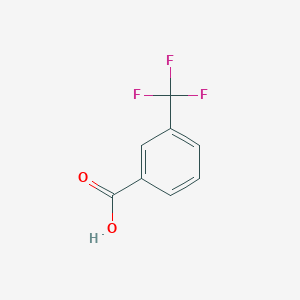
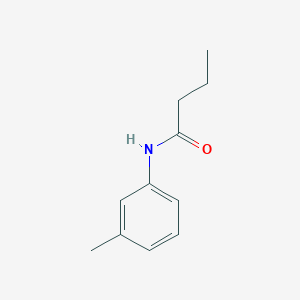
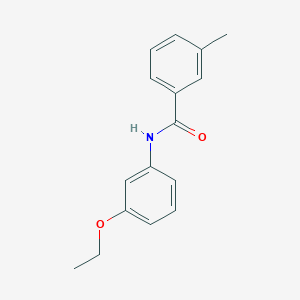
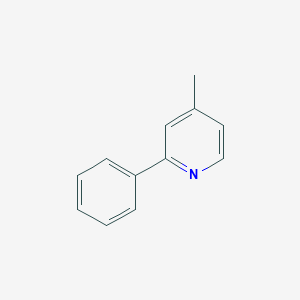
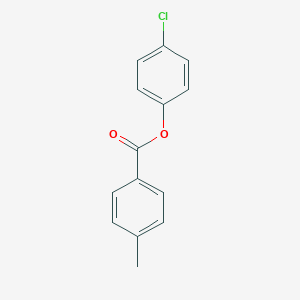

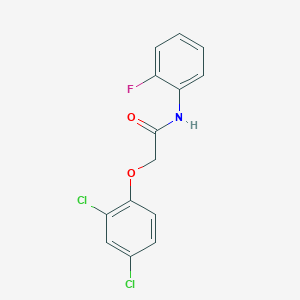
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
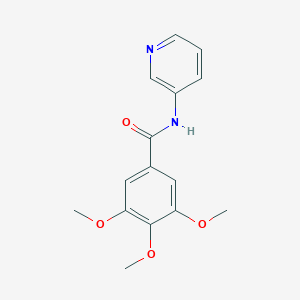
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)
